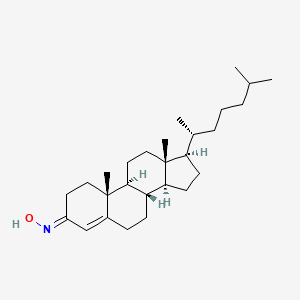

Cholest-4-en-3-one, oxime

Description

Properties

Key on ui mechanism of action |

Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications. |

|---|---|

CAS No. |

66538-08-7 |

Molecular Formula |

C27H45NO |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

(NE)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21+/t19-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

QNTASHOAVRSLMD-SIWSWZRQSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@]34C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

Synonyms |

cholest-4-en-3-one, oxime olesoxime TRO19622 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cholest-4-en-3-one, Oxime from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of cholest-4-en-3-one, oxime, a cholesterol derivative of significant interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the oxidation of cholesterol to cholest-4-en-3-one, followed by the oximation of the resulting ketone. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the analytical techniques essential for characterization, all while maintaining a focus on scientific integrity and practical application.

Introduction: The Significance of Cholesterol and its Derivatives

Cholesterol is a fundamental lipid molecule, integral to the structure and function of animal cell membranes.[1] Beyond its structural role, cholesterol serves as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D.[2][3] The modification of the cholesterol backbone has given rise to a plethora of derivatives with diverse and potent biological activities. Among these, oxime derivatives have garnered attention for their potential therapeutic applications.[4] For instance, olesoxime, a cholesterol-related oxime, has been investigated for its neuroprotective properties.[4] The synthesis of such derivatives is, therefore, a critical endeavor in the exploration of new therapeutic agents.

Synthetic Strategy: A Two-Step Conversion

The transformation of cholesterol to cholest-4-en-3-one, oxime is efficiently achieved through a two-step synthetic sequence. The initial step involves the selective oxidation of the 3β-hydroxyl group of cholesterol and the concurrent isomerization of the double bond from the C5-C6 position to the C4-C5 position to yield the α,β-unsaturated ketone, cholest-4-en-3-one. The subsequent step is the condensation of this ketone with an appropriate hydroxylamine reagent to form the desired oxime.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Cholest-4-en-3-one, Oxime

Foreword

Cholest-4-en-3-one, oxime, also known by its developmental names Olesoxime and TRO19622, is a significant derivative of cholesterol with notable neuroprotective properties. As a cholesterol-like molecule, it has been the subject of extensive research in the field of drug development, particularly for neurodegenerative diseases. This guide provides a comprehensive analysis of the spectroscopic data of Cholest-4-en-3-one, oxime, offering researchers, scientists, and drug development professionals a detailed reference for its structural elucidation and characterization. This document moves beyond a simple recitation of data, delving into the causal reasoning behind the observed spectral characteristics and the experimental methodologies employed for their acquisition.

Molecular Structure and Isomerism

Cholest-4-en-3-one, oxime (C₂₇H₄₅NO, Molecular Weight: 399.65 g/mol ) is synthesized from Cholest-4-en-3-one. The introduction of the oxime functional group at the C-3 position results in the formation of a stable mixture of syn- and anti- geometric isomers. This isomerism is a critical consideration in the analysis of its spectroscopic data, as the spatial orientation of the hydroxyl group relative to the steroid's A-ring influences the chemical environment of nearby protons and carbons, leading to distinct signals in NMR spectra.

Caption: Syn- and anti-isomers of Cholest-4-en-3-one, oxime.

Synthesis of Cholest-4-en-3-one, oxime

The synthesis of Cholest-4-en-3-one, oxime is a straightforward and well-established procedure involving the reaction of its precursor, Cholest-4-en-3-one, with hydroxylamine.

Synthesis Protocol

Objective: To synthesize Cholest-4-en-3-one, oxime from Cholest-4-en-3-one.

Materials:

-

Cholest-4-en-3-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or Pyridine

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or water bath

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Dissolve Cholest-4-en-3-one in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate (or pyridine) in water to the flask. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the ketone.

-

Reflux the reaction mixture for a specified period. The heat provides the necessary activation energy for the condensation reaction to occur.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified Cholest-4-en-3-one, oxime as a crystalline solid.

Caption: General workflow for the synthesis of Cholest-4-en-3-one, oxime.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Cholest-4-en-3-one, oxime based on the known data of its precursor and related steroidal oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cholest-4-en-3-one, oxime, providing detailed information about the carbon and hydrogen framework. The presence of syn- and anti-isomers will result in a duplication of many signals in both the ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of Cholest-4-en-3-one, oxime will display characteristic signals for the steroidal backbone and the newly introduced oxime group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Cholest-4-en-3-one, oxime

| Proton | Precursor (Cholest-4-en-3-one) δ (ppm) | Predicted Oxime δ (ppm) | Multiplicity | Key Correlations (COSY) |

| H-4 | 5.73 | ~5.8-6.5 | s | - |

| H-6 | - | ~2.4 and ~3.3 (for Z and E isomers) | m | H-7 |

| H-18 (CH₃) | 0.72 | ~0.7 | s | - |

| H-19 (CH₃) | 1.19 | ~1.2 | s | - |

| H-21 (CH₃) | 0.91 | ~0.9 | d | H-20 |

| H-26/27 (CH₃) | 0.87 | ~0.8-0.9 | d | H-25 |

| N-OH | - | ~8.0-10.0 | br s | - |

Interpretation:

-

The vinylic proton at C-4 is expected to be deshielded due to the conjugated system and will appear as a singlet.

-

The protons on the carbon adjacent to the oxime group (C-2 ) and the allylic protons (C-6 ) will show significant shifts depending on the syn or anti configuration of the oxime. In one isomer, the hydroxyl group will be spatially close to one of these protons, causing a downfield shift. For instance, in related steroidal oximes, the proton at C-7 shows a downfield shift to ~3.3 ppm in the E-isomer and remains around ~2.4 ppm in the Z-isomer due to the anisotropic effect of the oxime's C=N-OH group[1].

-

The methyl protons (H-18, H-19, H-21, H-26, and H-27 ) will appear as sharp signals (singlets or doublets) in the upfield region of the spectrum.

-

A broad singlet in the downfield region (δ 8.0-10.0 ppm) is characteristic of the oxime hydroxyl proton .

The ¹³C NMR spectrum provides a carbon map of the molecule. The most significant change from the precursor will be the chemical shift of the C-3 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Cholest-4-en-3-one, oxime

| Carbon | Precursor (Cholest-4-en-3-one) δ (ppm) | Predicted Oxime δ (ppm) |

| C-3 | 199.5 | ~150-160 |

| C-4 | 123.9 | ~120-130 |

| C-5 | 171.6 | ~160-170 |

| C-10 | 38.6 | ~39 |

| C-13 | 42.4 | ~42 |

| C-18 | 11.9 | ~12 |

| C-19 | 17.4 | ~17 |

Interpretation:

-

The most dramatic shift will be observed for the C-3 carbon . In the precursor ketone, this carbonyl carbon resonates at approximately 199.5 ppm. Upon formation of the oxime, this carbon, now part of a C=N bond, will shift significantly upfield to the range of 150-160 ppm.

-

The olefinic carbons, C-4 and C-5 , will also experience a change in their chemical environment, with C-5 likely shifting further downfield due to the influence of the adjacent C=N bond.

-

The remaining carbon signals of the steroidal backbone will be largely similar to those of the precursor, though minor shifts can be expected due to the electronic changes in the A-ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of key functional groups.

Table 3: Characteristic IR Absorption Frequencies for Cholest-4-en-3-one, oxime

| Functional Group | Precursor (Cholest-4-en-3-one) (cm⁻¹) | Predicted Oxime (cm⁻¹) | Intensity |

| O-H stretch (oxime) | - | 3100-3600 | Broad, Medium |

| C-H stretch (sp²) | ~3030 | ~3030 | Medium |

| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Strong |

| C=N stretch (oxime) | - | 1620-1680 | Medium to Weak |

| C=C stretch | ~1672 | ~1610 | Medium |

| N-O stretch | - | 930-960 | Medium |

Interpretation:

-

The most definitive evidence for the formation of the oxime will be the appearance of a broad absorption band in the region of 3100-3600 cm⁻¹ , corresponding to the O-H stretching vibration of the oxime group.

-

The disappearance of the strong C=O stretching band of the precursor ketone (around 1672 cm⁻¹) and the appearance of a new band for the C=N stretch in the 1620-1680 cm⁻¹ region is another key indicator of successful oximation.

-

The C=C stretching vibration of the conjugated double bond will still be present but may shift to a slightly lower wavenumber.

-

The presence of a band in the 930-960 cm⁻¹ range can be attributed to the N-O stretching vibration .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 399, corresponding to the molecular weight of Cholest-4-en-3-one, oxime (C₂₇H₄₅NO).

-

Fragmentation Pattern: The fragmentation of steroidal molecules is often complex. Key fragmentation pathways would likely involve:

-

Loss of the side chain from the D-ring.

-

Cleavage of the B-ring, which is a common fragmentation pattern for steroids.

-

Loss of small neutral molecules such as H₂O, NO, or HNO from the oxime group.

-

Caption: Plausible fragmentation pathways for Cholest-4-en-3-one, oxime in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of Cholest-4-en-3-one, oxime is essential for its unambiguous identification and characterization. This guide provides a detailed framework for understanding the ¹H NMR, ¹³C NMR, IR, and MS data of this important neuroprotective agent. By understanding the influence of the oxime functional group and its isomerism on the spectral features, researchers can confidently verify the synthesis and purity of this compound, which is a critical step in its journey from the laboratory to potential therapeutic applications.

References

-

Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

- Martin, L. J. (2010). Olesoxime (TRO19622), a novel mitochondrial-targeted neuroprotective compound for the treatment of amyotrophic lateral sclerosis.

-

Gao, H., et al. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 175(3), 1547-1559. [Link]

- Lorenc, L., et al. (1994). Photochemical and Beckmann rearrangement of (Z)-cholest-4-en-6-one oxime. Journal of the Serbian Chemical Society, 59(6), 413-418.

Sources

An In-Depth Technical Guide to the Chemical and Physical Properties of Olesoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction: Olesoxime, a Mitochondrial-Targeting Neuroprotective Agent

Olesoxime (formerly known as TRO19622) is a cholesterol-like small molecule that has garnered significant interest within the scientific community for its neuroprotective properties.[1][2] Initially developed by Trophos SA, and later acquired by Roche, olesoxime was investigated primarily for its therapeutic potential in neurodegenerative and neuromuscular disorders such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[1][3][4] While its clinical development has faced challenges, the unique mechanism of action and physicochemical profile of olesoxime continue to make it a subject of scientific inquiry.[3][5][6]

This technical guide provides a comprehensive overview of the chemical and physical properties of olesoxime, offering insights into its synthesis, structure-activity relationships, and key characteristics relevant to drug development.

Chemical Properties

Synthesis and Structure

Olesoxime, chemically named cholest-4-en-3-one, oxime, is a synthetic derivative of cholesterol.[1][7][8] Its synthesis is a relatively straightforward process involving the reaction of cholest-4-en-3-one with hydroxylamine hydrochloride and a weak base like sodium acetate, typically in an alcohol-based solvent under reflux.[1][9] This oxime formation reaction is efficient, often yielding the product in high purity.[1]

The molecular formula of olesoxime is C₂₇H₄₅NO, and it has a molecular weight of approximately 399.66 g/mol .[4][8][9][10][11] A key structural feature is the presence of an oxime group at the 3-position of the cholestane steroid backbone. This modification is crucial for its biological activity. Olesoxime exists as a stable mixture of syn and anti isomers due to the geometry of the C=N double bond in the oxime group.[7][8][9]

Table 1: Key Chemical Identifiers for Olesoxime

| Identifier | Value |

| IUPAC Name | (8S,9S,10R,13R,14S,17R,E)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one oxime[11] |

| CAS Number | 22033-87-0[4][11] |

| Molecular Formula | C₂₇H₄₅NO[4][8][9][10][11] |

| Molecular Weight | 399.66 g/mol [4][11] |

| SMILES | C[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\O)/CC[C@]34C)C[4][11] |

| InChI Key | QNTASHOAVRSLMD-SIWSWZRQSA-N[11] |

Chemical Stability

Olesoxime is a stable compound, particularly in its crystalline powder form, with a shelf life of over 36 months under standard storage conditions (room temperature, protected from light).[1][7][8][9] However, its cholesterol-like structure makes it susceptible to oxidation, specifically peroxidation. This can be mitigated through the use of antioxidants or by packaging under an inert atmosphere.[1]

Physical Properties

Appearance and Solubility

Olesoxime is a white to off-white crystalline powder.[1] Its lipophilic nature, a direct consequence of its steroidal backbone, dictates its solubility profile. It is poorly soluble in water (<0.1 mg/mL) but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] This lipophilicity is a critical factor in its ability to cross the blood-brain barrier, a prerequisite for its action in the central nervous system.[1][7]

Table 2: Solubility of Olesoxime

| Solvent | Solubility |

| Water | < 0.1 mg/mL[1] |

| DMSO | Up to 20 mg/mL[1] |

| Ethanol | Up to 25 mg/mL[1] |

Melting Point and Lipophilicity

The melting point of olesoxime is reported to be in the range of 145–148°C.[1] Its high lipophilicity is quantified by a computed logP value of approximately 10.2, indicating a strong preference for lipid environments over aqueous ones.[1] This property drives its partitioning into cellular membranes, particularly the mitochondrial membranes, which are central to its mechanism of action.[1]

Pharmacological Properties and Mechanism of Action

Olesoxime's primary therapeutic potential stems from its neuroprotective effects, which are mediated through its interaction with mitochondria.[1][10] It is known to target components of the mitochondrial permeability transition pore (mPTP), a protein complex in the inner mitochondrial membrane.[1][4]

The key molecular targets of olesoxime are believed to be the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), both of which are associated with the mPTP.[1][4][9] By interacting with these proteins, olesoxime is thought to prevent the opening of the mPTP in response to cellular stress signals like oxidative stress and high calcium levels.[1][7][8]

The sustained opening of the mPTP is a critical event in the intrinsic pathway of apoptosis (programmed cell death). It leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[1] These factors then activate a cascade of caspases, the executioner enzymes of apoptosis.

By inhibiting mPTP opening, olesoxime effectively blocks this apoptotic cascade, thereby protecting neurons from cell death.[1] This mechanism preserves mitochondrial integrity, maintains cellular energy levels, and reduces oxidative stress.[10][12]

Caption: Olesoxime's neuroprotective mechanism of action.

Beyond its anti-apoptotic effects, olesoxime has also been shown to promote neurite outgrowth and enhance myelination, suggesting a role in neuroregeneration and repair.[7][9][10]

Experimental Protocols

Determination of Olesoxime Solubility

Objective: To determine the solubility of olesoxime in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of olesoxime powder to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of olesoxime in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Caption: Workflow for determining Olesoxime solubility.

In Vitro Assessment of Neuroprotective Activity

Objective: To evaluate the ability of olesoxime to protect cultured neurons from a toxic insult.

Methodology:

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in a multi-well plate.

-

Compound Treatment: Pre-treat the cells with varying concentrations of olesoxime for a specified period (e.g., 1-2 hours).

-

Induction of Toxicity: Induce neuronal cell death by adding a known neurotoxin (e.g., rotenone, MPP+, or staurosporine). Include a vehicle control (no olesoxime) and a toxin-only control.

-

Incubation: Incubate the cells for a period sufficient to induce significant cell death in the toxin-only control group (e.g., 24 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of olesoxime.

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

Olesoxime is a fascinating molecule with a well-defined chemical structure and a unique pharmacological profile centered on the preservation of mitochondrial function. Its cholesterol-like nature dictates its physical properties, including its lipophilicity and solubility, which are critical for its biological activity. While its journey through clinical trials has been met with mixed results, the scientific understanding of its mechanism of action provides a solid foundation for future research. This technical guide serves as a comprehensive resource for scientists and researchers interested in further exploring the therapeutic potential of olesoxime and related compounds in the context of neurodegenerative diseases.

References

- Huntington Study Group. Meet the Compound: Olesoxime (TRO19622).

- Grokipedia. Olesoxime.

- MedKoo Biosciences. Olesoxime | TRO-19622 | CAS#22033-87-0 | neuroprotective.

- SMA News Today. Olesoxime (TRO19622).

- Patsnap Synapse. Olesoxime - Drug Targets, Indications, Patents.

- SMA News Today. Olesoxime Failed to Benefit SMA Type 2 and 3 Patients, Final Trial Data Show.

- Martin LJ. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. IDrugs. 2010 Aug;13(8):568-80.

- MedchemExpress. Olesoxime (TRO 19622) | Mitochondrial Metabolism Inhibitor.

- Bordet T, Berna P, Abitbol J, Pruss R. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals (Basel). 2010 Jan 28;3(2):345-368.

- Wikipedia. Olesoxime.

- Bordet T, Berna P, Abitbol J, Pruss R. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals (Basel). 2010;3(2):345-368.

- PubChem. Olesoxime.

- Clemens LE, et al. Olesoxime in neurodegenerative diseases: Scrutinising a promising drug candidate. CNS Neurosci Ther. 2019 Jul;25(7):767-776.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Olesoxime | C27H45NO | CID 21763506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. smanewstoday.com [smanewstoday.com]

- 4. Olesoxime - Wikipedia [en.wikipedia.org]

- 5. hcp.smanewstoday.com [hcp.smanewstoday.com]

- 6. Olesoxime in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 11. medkoo.com [medkoo.com]

- 12. Olesoxime - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to the Characterization of Cholest-4-en-3-one Oxime Syn- and Anti-Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, a pivotal intermediate in steroid metabolism and synthesis, forms geometric isomers—syn- and anti-oximes—upon reaction with hydroxylamine. The spatial arrangement of the hydroxyl group relative to the C4-C5 double bond dictates the isomer's configuration and significantly influences its biological activity and chemical reactivity. For instance, the neuroprotective agent olesoxime (TRO19622) is a stable mixture of these syn- and anti-isomers.[1][2][3] A precise and comprehensive characterization of these isomers is therefore paramount for drug development, mechanistic studies, and quality control. This guide provides a detailed exploration of the synthesis, separation, and state-of-the-art analytical techniques for the unambiguous characterization of cholest-4-en-3-one oxime isomers, grounded in established scientific principles and methodologies.

Introduction: The Significance of Cholest-4-en-3-one and its Oxime Isomers

Cholest-4-en-3-one is a naturally occurring metabolite of cholesterol and a key precursor in the synthesis of various steroid-based pharmaceuticals.[4][5][6] Its biological activities include roles in lipid metabolism and potential anti-obesity effects.[4][5] The conversion of the C3-keto group to an oxime introduces a new stereocenter, leading to the formation of syn- and anti-isomers. This structural nuance is not trivial; the orientation of the N-OH group can profoundly affect the molecule's interaction with biological targets. The therapeutic potential of olesoxime, a mixture of these isomers, in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), underscores the importance of understanding and controlling the isomeric composition.[1][2][3]

This guide will delve into the critical aspects of:

-

Synthesis and Isomer Formation: Understanding the reaction conditions that influence the ratio of syn- and anti-isomers.

-

Separation and Isolation: Presenting effective chromatographic techniques for obtaining pure isomers.

-

Spectroscopic and Structural Characterization: A comprehensive overview of NMR, Mass Spectrometry, and X-ray Crystallography for unambiguous isomer identification.

Synthesis and Separation of Syn- and Anti-Cholest-4-en-3-one Oximes

The formation of cholest-4-en-3-one oximes is a classic condensation reaction between the ketone and hydroxylamine.[7][8] The ratio of the resulting syn- and anti-isomers can be influenced by factors such as the reaction solvent, temperature, and the presence of catalysts.

Synthesis of Cholest-4-en-3-one

The starting material, cholest-4-en-3-one, can be synthesized through various methods, including the Oppenauer oxidation of cholesterol or the acid-catalyzed isomerization of cholest-5-en-3-one.[4][9] Biocatalytic routes using cholesterol oxidase also provide an efficient and environmentally benign alternative.[4]

Oximation and Isomer Formation

The reaction of cholest-4-en-3-one with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate typically yields a mixture of the syn- and anti-oximes.[7][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. ijarbs.com [ijarbs.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Neuroprotective Mechanism of Action of Cholest-4-en-3-one, oxime

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, oxime, also known as Olesoxime or TRO19622, is a cholesterol-like small molecule that has demonstrated significant neuroprotective properties in a range of preclinical models of neurodegenerative diseases. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with mitochondrial proteins and the subsequent downstream effects on neuronal survival pathways. We will delve into the molecular interactions, signaling cascades, and cellular outcomes that underpin its neuroprotective efficacy. This guide also includes detailed experimental protocols for key assays used to characterize its activity, quantitative data from seminal studies, and a summary of its progression through clinical trials.

Introduction: The Therapeutic Potential of a Cholesterol-Like Molecule

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Spinal Muscular Atrophy (SMA), and Huntington's Disease are characterized by the progressive loss of neuronal function and structure. A converging point in the pathophysiology of many of these disorders is mitochondrial dysfunction, which leads to energy deficits, oxidative stress, and the activation of cell death pathways. Cholest-4-en-3-one, oxime emerged from a phenotypic screen for compounds capable of promoting motor neuron survival in the absence of essential trophic factors[1]. Its unique cholesterol-like structure allows it to traverse the blood-brain barrier and localize to mitochondria, the primary site of its therapeutic action[2]. This guide will elucidate the mechanisms that make this molecule a compelling candidate for neuroprotective therapies.

Core Mechanism of Action: Targeting the Mitochondrial Permeability Transition Pore

The primary neuroprotective mechanism of Cholest-4-en-3-one, oxime is centered on its ability to modulate the mitochondrial permeability transition pore (mPTP)[1][2]. The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened for a prolonged period, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death[2].

Cholest-4-en-3-one, oxime has been shown to directly bind to two key components of the mPTP complex:

-

Voltage-Dependent Anion Channel (VDAC): Located in the outer mitochondrial membrane, VDAC regulates the flux of ions and metabolites between the mitochondria and the cytosol.

-

Translocator Protein 18 kDa (TSPO): Also situated in the outer mitochondrial membrane, TSPO is involved in cholesterol transport and has been implicated in the regulation of apoptosis and neuroinflammation[3].

By binding to VDAC and TSPO, Cholest-4-en-3-one, oxime is thought to stabilize the mPTP complex, preventing its pathological opening in response to cellular stress signals such as elevated intracellular calcium and oxidative stress[2]. This stabilizing effect is likely mechanical rather than catalytic, preserving mitochondrial integrity and function[4].

Downstream Neuroprotective Effects

The stabilization of the mPTP by Cholest-4-en-3-one, oxime initiates a cascade of downstream effects that collectively contribute to its neuroprotective properties.

Inhibition of Apoptotic Pathways

By preventing the opening of the mPTP, Cholest-4-en-3-one, oxime inhibits the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. These factors include:

-

Cytochrome c: Its release into the cytosol triggers the activation of caspases, a family of proteases that execute the apoptotic program.

-

Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus and induces chromatin condensation and DNA fragmentation in a caspase-independent manner.

Studies have shown that treatment with Cholest-4-en-3-one, oxime leads to decreased levels of activated caspase-3 and -7 in neurons exposed to apoptotic stimuli[5].

Attenuation of Oxidative Stress

Mitochondria are a major source of reactive oxygen species (ROS) in neurons. Mitochondrial dysfunction exacerbates ROS production, leading to oxidative damage to lipids, proteins, and DNA. By preserving mitochondrial integrity and function, Cholest-4-en-3-one, oxime helps to mitigate excessive ROS production[2]. This was observed in oligodendrocytes where the compound reduced basal superoxide levels[6].

Modulation of Calpain Activity

Calpains are calcium-dependent proteases that, when overactivated, contribute to neurodegeneration by cleaving essential cellular proteins[7]. The neuroprotective effect of Cholest-4-en-3-one, oxime has been linked to the suppression of calpain activation[5][8]. This is likely an indirect effect resulting from the maintenance of mitochondrial calcium buffering capacity. By preventing mPTP opening, mitochondria can more effectively sequester excess cytosolic calcium, thereby preventing the sustained activation of calpains[9]. In a rat model of Huntington's disease, olesoxime treatment significantly reduced the calpain-mediated cleavage of mutant huntingtin protein[8].

Promotion of Neuronal Integrity and Regeneration

Beyond preventing cell death, Cholest-4-en-3-one, oxime also appears to promote the structural integrity and regeneration of neurons. In vitro studies have demonstrated that it promotes neurite outgrowth[7]. In vivo, in a mouse model of sciatic nerve crush, treatment with Cholest-4-en-3-one, oxime reduced the number of degenerated nerve fibers and accelerated nerve regeneration, leading to improved neuromuscular function[2][10]. This was associated with an increase in axonal size and enhanced myelination[2].

Quantitative Data and Preclinical Efficacy

The neuroprotective effects of Cholest-4-en-3-one, oxime have been quantified in various preclinical models.

| Model System | Parameter Measured | Key Findings | Reference |

| Primary rat embryonic motor neurons (in vitro) | Neuronal survival after trophic factor withdrawal | EC50 of ~3 µM. At 10 µM, 74 ± 10% of neurons survived. | [2] |

| Primary rat cortical neurons (in vitro) | Neurite outgrowth | At 1 µM, a 54% increase in overall neurite outgrowth per cell was observed. | [5] |

| SOD1(G93A) transgenic mouse model of ALS | Motor performance, disease onset, and survival | Improved motor performance, delayed disease onset, and extended survival by 10%. | [1][11] |

| Mouse model of sciatic nerve crush | Nerve regeneration | Reduced the proportion of degenerated fibers by 69% and accelerated recovery of neuromuscular function. | [2] |

| Rat model of Huntington's Disease (BACHD) | Neuropathology and behavior | Ameliorated psychiatric and cognitive abnormalities and reduced calpain-mediated cleavage of mutant huntingtin. | [8][9] |

| Rat models of painful diabetic and chemotherapy-induced neuropathy | Neuropathic pain behavior | Reversed tactile allodynia. | [10] |

Clinical Development and Outcomes

The promising preclinical data led to the clinical evaluation of Cholest-4-en-3-one, oxime for neurodegenerative diseases.

-

Spinal Muscular Atrophy (SMA): A pivotal Phase II/III trial in 165 patients with Type 2 and non-ambulatory Type 3 SMA showed that olesoxime treatment preserved motor function over a two-year period compared to a placebo group, which experienced a decline[4][12]. While the primary endpoint was not met in a subsequent long-term follow-up study, secondary endpoints and sensitivity analyses suggested a potential for maintaining motor function[13][14]. The olesoxime-treated group also experienced fewer disease-related adverse events[12].

-

Amyotrophic Lateral Sclerosis (ALS): A Phase II-III trial involving 512 ALS patients treated with riluzole did not show a significant beneficial effect of olesoxime on survival or functional decline at 18 months[15][16]. The treatment was, however, well-tolerated[15]. The differing outcomes between the SMA and ALS trials may suggest that the therapeutic window for intervention is critical, with potentially greater efficacy in earlier stages of disease progression[5].

Experimental Protocols

The following are representative protocols for key assays used to evaluate the neuroprotective mechanism of Cholest-4-en-3-one, oxime.

Motor Neuron Survival Assay

This assay assesses the ability of a compound to protect motor neurons from cell death induced by the withdrawal of essential growth factors.

Workflow:

Step-by-Step Methodology:

-

Cell Preparation: Isolate motor neurons from the spinal cords of embryonic day 14-15 rats using established protocols involving density gradient centrifugation.

-

Plating: Plate the purified motor neurons in 96-well plates pre-coated with poly-ornithine/laminin.

-

Trophic Factor Deprivation: Culture the neurons in a neurobasal medium devoid of neurotrophic factors.

-

Treatment: Add Cholest-4-en-3-one, oxime at various concentrations (typically ranging from 0.1 to 10 µM) to the culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a cocktail of neurotrophic factors).

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Staining: Add Calcein-AM to each well. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

-

Quantification: Count the number of live, fluorescent neurons in each well using a fluorescence microscope.

-

Data Analysis: Express survival as a ratio of the number of surviving cells in treated wells to that in the positive control wells. Calculate the EC50 value from the dose-response curve.[17]

Mitochondrial Reactive Oxygen Species (ROS) Measurement

This protocol measures the levels of intracellular ROS, a key indicator of oxidative stress.

Step-by-Step Methodology:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips or in multi-well plates.

-

Induce Oxidative Stress (Optional): Treat the cells with an agent known to induce oxidative stress (e.g., H2O2, rotenone) in the presence or absence of Cholest-4-en-3-one, oxime.

-

Loading with Fluorescent Probe: Wash the cells with a balanced salt solution and then incubate with a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Incubation: Incubate the cells with the probe for 30-45 minutes at 37°C, protected from light.

-

Washing: Wash the cells to remove the excess probe.

-

Imaging and Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The intensity of the fluorescence is proportional to the amount of ROS.

Calpain Activity Assay

This fluorometric assay quantifies the activity of calpain in cell lysates.

Step-by-Step Methodology:

-

Cell Lysis: Treat cultured neurons with an experimental condition (e.g., excitotoxicity) with or without Cholest-4-en-3-one, oxime. Harvest the cells and prepare a cytosolic extract using a specialized extraction buffer that prevents artificial calpain activation.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific fluorogenic calpain substrate (e.g., Ac-LLY-AFC).

-

Incubation: Incubate the plate at 37°C. Activated calpain in the lysate will cleave the substrate, releasing the fluorescent AFC molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~400 nm, emission ~505 nm).

-

Data Analysis: The rate of increase in fluorescence is proportional to the calpain activity in the sample. Compare the activity in treated samples to that of controls.

Conclusion and Future Directions

Cholest-4-en-3-one, oxime represents a promising class of neuroprotective compounds that target a central pathological mechanism in many neurodegenerative diseases: mitochondrial dysfunction. Its ability to stabilize the mitochondrial permeability transition pore provides a multi-faceted defense against neuronal death, encompassing the inhibition of apoptosis, reduction of oxidative stress, and modulation of calcium-dependent proteases. While clinical trials in ALS were not successful, the positive signals observed in SMA patients underscore the potential of this therapeutic approach, particularly when initiated at appropriate stages of disease progression.

Future research should focus on further elucidating the precise molecular interactions at the mPTP and exploring the potential of Cholest-4-en-3-one, oxime in other neurodegenerative conditions where mitochondrial dysfunction is a key feature. Additionally, the development of second-generation compounds with improved pharmacokinetic and pharmacodynamic profiles could enhance the therapeutic potential of targeting the mPTP for neuroprotection.

References

-

Olesoxime Targets Calpain and May Lead to New Approaches in Huntington's Treatment. (2016). Rare Diseases. [Link]

-

Distinct Changes in Calpain and Calpastatin during PNS Myelination and Demyelination in Rodent Models. (2022). International Journal of Molecular Sciences. [Link]

-

Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. (2022). International Journal of Molecular Sciences. [Link]

-

Bordet, T., et al. (2010). Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals. [Link]

-

Clemens, L. E., et al. (2016). Olesoxime suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat. Brain. [Link]

-

Clemens, L. E., et al. (2016). Olesoxime suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat. PubMed. [Link]

-

Trophos Presents Pivotal Phase II/III Study Results on Olesoxime in Spinal Muscular Atrophy at The American Academy of Neurology Meeting. (2014). Cure SMA. [Link]

-

Trophos announces top-line results of pivotal trial of olesoxime in spinal muscular atrophy. (2014). Trophos. [Link]

-

Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. The Journal of pharmacology and experimental therapeutics. [Link]

-

Bertini, E., et al. (2017). Safety and efficacy of olesoxime in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial. The Lancet Neurology. [Link]

-

Meininger, V., et al. (2014). A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis. European Journal of Neurology. [Link]

-

Magalon, K., et al. (2016). Olesoxime favors oligodendrocyte differentiation through a functional interplay between mitochondria and microtubules. Neuropharmacology. [Link]

-

Meininger, V., et al. (2014). A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis. ResearchGate. [Link]

-

Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. ResearchGate. [Link]

-

Block, M. L., & Hong, J. S. (2005). Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases. Progress in neurobiology. [Link]

-

Daugherty, D. J., et al. (2017). Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation. Journal of neuroimmune pharmacology. [Link]

-

Bordet, T., et al. (2008). Specific antinociceptive activity of cholest-4-en-3-one, oxime (TRO19622) in experimental models of painful diabetic and chemotherapy-induced neuropathy. The Journal of pharmacology and experimental therapeutics. [Link]

-

Olesoxime Failed to Benefit SMA Type 2 and 3 Patients, Final Trial Data Show. (2020). SMA News Today. [Link]

-

Reactome. Regulation of NF-kappa B signaling. [Link]

-

Lively, S., & Schlichter, L. C. (2018). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Frontiers in cellular neuroscience. [Link]

-

Martin, L. J. (2010). Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. Expert opinion on investigational drugs. [Link]

-

Zielonka, D., et al. (2023). The Effect of Simvastatin on the Dynamics of NF-κB-Regulated Neurodegenerative and Neuroprotective Processes in the Acute Phase of Ischemic Stroke. International journal of molecular sciences. [Link]

-

Wang, W. Y., et al. (2015). Role of pro-inflammatory cytokines released from microglia in Alzheimer's disease. Annals of translational medicine. [Link]

Sources

- 1. Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. curesma.org [curesma.org]

- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 6. Olesoxime favors oligodendrocyte differentiation through a functional interplay between mitochondria and microtubules [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Olesoxime suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Specific antinociceptive activity of cholest-4-en-3-one, oxime (TRO19622) in experimental models of painful diabetic and chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. smafoundation.org [smafoundation.org]

- 13. Safety and efficacy of olesoxime in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. smanewstoday.com [smanewstoday.com]

- 15. A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Activity of Cholest-4-en-3-one and its Oxime Derivatives: A Technical Guide for Drug Discovery

Abstract

Cholest-4-en-3-one, a pivotal intermediate in cholesterol metabolism, has emerged as a highly versatile scaffold in medicinal chemistry. Its unique steroidal backbone offers a template for the development of novel therapeutic agents with a wide spectrum of biological activities. The introduction of an oxime functional group at the C-3 position, creating Cholest-4-en-3-one, oxime (well-known as Olesoxime), and subsequent derivatization, has unlocked a diverse range of pharmacological properties. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound class, aimed at researchers, scientists, and drug development professionals. We will explore their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Introduction: The Cholestane Scaffold as a Privileged Structure

Steroids represent a class of organic compounds that are fundamental to numerous biological processes.[1] Their rigid, tetracyclic carbon skeleton provides a three-dimensional framework that can be precisely decorated with functional groups to modulate interaction with biological targets. Cholest-4-en-3-one is a naturally occurring metabolite of cholesterol and serves as a precursor for the synthesis of various steroid drugs.[2][3] Its α,β-unsaturated ketone moiety is a key feature for both chemical modification and biological reactivity.

The conversion of the C-3 ketone to an oxime introduces a nitrogen-rich functional group (R¹R²C=N−OH), which significantly alters the molecule's electronic and steric properties.[4] This modification has been shown to enhance or confer a range of biological effects, transforming a metabolic intermediate into a platform for drug discovery.[4] This guide will systematically dissect the major biological activities associated with Cholest-4-en-3-one, its oxime, and related derivatives.

Synthesis of Cholest-4-en-3-one and its Oxime Derivatives

The generation of a library of derivatives for biological screening begins with a reliable supply of the core structures. Both enzymatic and chemical routes are viable for the synthesis of the parent ketone, Cholest-4-en-3-one.

Synthesis of Cholest-4-en-3-one

Enzymatic Synthesis: A highly efficient and environmentally benign method utilizes cholesterol oxidase, an enzyme produced by bacteria such as Rhodococcus sp.[2] This enzyme catalyzes the oxidation of cholesterol to Cholest-4-en-3-one in a biphasic aqueous/organic system, allowing for high conversion rates and simplified purification.[2] This biocatalytic approach avoids the harsh reagents and solvents associated with classical chemical synthesis.[2]

Chemical Synthesis: Traditional chemical methods include the Oppenauer oxidation of cholesterol, which employs an aluminum alkoxide catalyst to convert the secondary alcohol at C-3 to a ketone.[5] Other methods involve the acid-catalyzed isomerization of Cholest-5-en-3-one.[1] While effective, these methods often require harmful solvents and multi-step procedures.[2]

Synthesis of Cholest-4-en-3-one, Oxime and Derivatives

The oximation of the C-3 ketone is a straightforward and high-yielding condensation reaction. The general procedure involves reacting Cholest-4-en-3-one with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in an alcoholic solvent.

Experimental Protocol: General Procedure for Oximation

-

Dissolve Cholest-4-en-3-one (1 equivalent) in ethanol or methanol.

-

Add hydroxylamine hydrochloride (1.5-2.0 equivalents) and a base such as pyridine or sodium acetate (2.0-3.0 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime, which exists as a stable mixture of syn- and anti- isomers.[6]

Further derivatization can be achieved by reacting the oxime's hydroxyl group to form ethers or esters, allowing for fine-tuning of lipophilicity and other physicochemical properties.

Anticancer Activity

The modification of the steroid nucleus has been a fruitful strategy in cancer drug discovery. Steroidal oximes, including cholestane derivatives, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.[4]

Mechanism of Action

The primary anticancer mechanism for many steroidal oximes is the induction of apoptosis , or programmed cell death.[7] Studies on various steroidal oximes have shown that these compounds can trigger the apoptotic cascade, evidenced by morphological changes such as cell shrinkage and membrane blebbing, and biochemical markers like the activation of caspase-3.[7] This targeted induction of cell death in cancer cells, often with less toxicity to normal cells, is a hallmark of a promising chemotherapeutic agent.[7]

Furthermore, some derivatives exert their effects by arresting the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cells from proliferating.[8] For Cholest-4-en-3-one specifically, its anticancer effects have been linked to its role as a Liver X Receptor (LXR) agonist, which can modulate lipid metabolism and cholesterol efflux in cancer cells, ultimately leading to the disruption of membrane raft integrity and inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[9]

Structure-Activity Relationship (SAR)

The cytotoxic potency of these compounds is highly dependent on their chemical structure. Research indicates that the presence and position of the oxime group are critical. For example, in a study of diosgenin-derived steroidal oximes, an oxime group on the spiroketal side chain enhanced antiproliferative activity 2.3-2.8 times compared to the parent compound, while oxime groups on the A/B rings decreased activity.[7] This demonstrates that subtle changes to the molecule can have profound effects on its biological function, likely by altering its fit and interactions within a target binding pocket. The introduction of an oxime group often improves bioactivity when compared to the parent ketone.[10]

In Vitro Cytotoxicity Data

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell proliferation.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Cholest-4-en-3-one | MCF-7 | Breast Adenocarcinoma | 17.8 | [9] |

| Cholest-4-en-3-one | MDA-MB-231 | Breast Adenocarcinoma | 14.1 | [9] |

| (17E)-(pyridin-2-yl)methylidene 3-oxime derivative 1f | A549 | Lung Carcinoma | 1.5 | [1] |

| Δ⁹,¹¹-estrone oxime | LNCaP | Prostate Carcinoma | 3.59 | [8] |

Note: Data for related steroidal oximes are included to illustrate the range of potency achievable within this compound class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Cholest-4-en-3-one oxime derivatives) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Activity: The Case of Olesoxime

Perhaps the most well-studied derivative in this class is Cholest-4-en-3-one, oxime, also known as Olesoxime (TRO19622). It has been extensively investigated as a neuroprotective agent, particularly for motor neuron diseases like Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[3]

Mechanism of Action

The neuroprotective effects of Olesoxime are primarily attributed to its interaction with mitochondria. It directly binds to two key proteins of the mitochondrial permeability transition pore (mPTP) : the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO).[3] By modulating the mPTP, Olesoxime helps maintain mitochondrial integrity, preventing the release of pro-apoptotic factors like cytochrome c and preserving cellular energy homeostasis.[3] This mitochondrial-targeting mechanism is crucial for the survival of high-energy-demand cells like motor neurons, which are particularly vulnerable to mitochondrial dysfunction.

Preclinical and Clinical Context

In vitro, Olesoxime has been shown to promote the survival of motor neurons deprived of essential trophic support in a dose-dependent manner.[3] In vivo studies using animal models of ALS (SOD1G93A transgenic mice) demonstrated that treatment with Olesoxime improved motor performance, delayed disease onset, and extended survival.[3] While it showed initial promise, the clinical development for SMA was halted due to disappointing long-term results.[1] Nevertheless, its potent neuroprotective activity in preclinical models establishes it as a valuable lead compound.

Experimental Protocol: Motor Neuron Survival Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by stress, such as trophic factor withdrawal.

-

Neuron Culture: Isolate and culture primary motor neurons from embryonic rat spinal cords. Plate the neurons in 96-well plates coated with appropriate substrates.

-

Trophic Withdrawal: Culture the neurons in a medium lacking essential neurotrophic factors.

-

Compound Treatment: Simultaneously treat the neurons with various concentrations of the test compound (e.g., Olesoxime). Include a positive control group (with trophic factors) and a negative control group (vehicle only, without trophic factors).

-

Incubation: Incubate the plates for a defined period (e.g., 3 days).

-

Viability Assessment: Stain the cells with a fluorescent vital dye, such as Calcein-AM, which only stains live cells.

-

Quantification: Count the number of surviving, fluorescently-labeled neurons in each well using fluorescence microscopy and automated image analysis.

-

Data Analysis: Express survival as a ratio relative to the positive and negative controls. Plot survival against compound concentration to determine the effective concentration range.[6]

Antimicrobial Activity

Steroidal compounds, including cholesterol derivatives, can exhibit antimicrobial properties, often by interacting with and disrupting microbial cell membranes.[11] The introduction of an oxime group can modulate this activity, creating derivatives with potential as antibacterial and antifungal agents.

Mechanism of Action

The primary mechanism of antimicrobial action for many steroidal compounds is the perturbation of the bacterial or fungal cell membrane.[3] Unlike eukaryotic cells, many prokaryotes lack cholesterol and instead rely on other lipids (like hopanoids) to maintain membrane fluidity and integrity. Steroidal molecules can intercalate into these lipid bilayers, altering their physical properties, increasing permeability, and leading to cell lysis.[3] The conversion of cholesterol to Cholest-4-en-3-one by cholesterol oxidase is itself a mechanism that renders membranes more permeable and susceptible to lysis.[3] Oxime derivatives may further enhance this membrane-disrupting capability.

In Vitro Antimicrobial Data

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[12] While specific MIC data for Cholest-4-en-3-one oxime is limited in the literature, studies on other steroidal oximes and related derivatives demonstrate broad-spectrum potential.

| Compound Class/Derivative | Organism | Type | MIC (µg/mL) | Reference |

| Cholic Acid-Oxadiazole Hybrid | S. aureus | Gram-positive Bacteria | 31 - 70 | [7] |

| Cholic Acid-Oxadiazole Hybrid | B. subtilis | Gram-positive Bacteria | 70 | [7] |

| Oxime Ether Derivative 5c | E. coli | Gram-negative Bacteria | 1.56 | [6] |

| Oxime Ether Derivative 5c | T. mentagrophytes | Fungus (Dermatophyte) | 0.491 | [6] |

| (-)-Menthone Oxime | S. aureus | Gram-positive Bacteria | 100 | [8] |

Note: This table presents representative data for related steroidal and oxime compounds to illustrate potential antimicrobial activity. Further research is needed to establish the specific MIC values for cholestane oximes.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard laboratory method for determining the MIC of an antimicrobial agent.[13]

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (microbes, no compound) and a negative control well (medium, no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader measuring absorbance (e.g., at 600 nm).[10]

Anti-inflammatory and Metabolic Effects

Chronic inflammation and metabolic dysregulation are hallmarks of many diseases. Cholest-4-en-3-one and its derivatives have shown promise in modulating both of these processes.

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to their ability to suppress the production of key pro-inflammatory mediators. A central mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS).[2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in chronic inflammation. By reducing NO levels, these compounds can dampen the inflammatory cascade. Additionally, some sterol derivatives can modulate the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , which are central players in inflammatory diseases.[4][14]

On the metabolic front, Cholest-4-en-3-one has been shown to suppress body weight gain, body fat accumulation, and reduce serum triglyceride and cholesterol levels in animal models, indicating a beneficial effect on lipid metabolism.[11]

Experimental Protocol: Nitric Oxide Inhibition Assay

This assay quantifies the ability of a compound to inhibit NO production in immune cells, typically using the Griess reagent to measure nitrite (a stable breakdown product of NO).[2]

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells).

-

Incubation: Incubate the plate for 24 hours to allow for NO production.

-

Griess Reaction: Collect the cell culture supernatant from each well. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at ~540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value for NO inhibition. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cell death.[2]

Conclusion and Future Perspectives

Cholest-4-en-3-one and its oxime derivatives represent a promising class of compounds with a remarkable diversity of biological activities. The cholestane skeleton serves as an excellent starting point for generating novel therapeutics. The oxime derivative, Olesoxime, has paved the way for exploring these molecules as potent neuroprotective agents by targeting mitochondrial function. Furthermore, compelling evidence suggests significant potential in oncology, infectious diseases, and inflammatory conditions.

The future of this field lies in systematic medicinal chemistry efforts to expand the library of derivatives and conduct comprehensive structure-activity relationship studies for each biological activity. Key areas for future investigation include:

-

Elucidating Specific Molecular Targets: Identifying the precise protein targets for the anticancer and antimicrobial effects will enable rational drug design.

-

Optimizing for Selectivity: Fine-tuning the steroidal scaffold to maximize potency against the desired target while minimizing off-target effects and toxicity.

-

In Vivo Efficacy Studies: Moving promising lead compounds from in vitro assays into relevant animal models of cancer, infection, and inflammation.

-

Exploring Novel Derivatives: Investigating different oxime isomers (syn- vs. anti-) and novel functionalizations of the steroid backbone to uncover new pharmacological profiles.

By leveraging the inherent biological relevance of the steroid nucleus and the versatile chemistry of the oxime group, researchers and drug developers are well-positioned to unlock the full therapeutic potential of this fascinating class of molecules.

References

-

Yin, J., et al. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 176(6), 1646–1659. [Link]

-

Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

-

Aytemir, M. D., et al. (2021). A Review of Biologically Active Oxime Ethers. Mini-Reviews in Medicinal Chemistry, 21(1), 48-70. [Link]

-

Pires, A. S., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1690. [Link]

-

Pires, A. S., et al. (2021). Design, synthesis, and antitumor activity evaluation of steroidal oximes. Steroids, 175, 108915. [Link]

-

Shamsuzzaman, et al. (2010). Synthesis, antibacterial and antifungal activities of 6,5 fused steroidal oxazoles in cholestane series. European Journal of Medicinal Chemistry, 45(5), 2035-2040. [Link]

-

Suzuki, K., et al. (1998). The Cholesterol Metabolite cholest-4-en-3-one and Its 3-oxo Derivatives Suppress Body Weight Gain, Body Fat Accumulation and Serum Lipid Concentration in Mice. Bioorganic & Medicinal Chemistry Letters, 8(16), 2133-2138. [Link]

-

Abo-Youssef, H. E. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences, 8(12), 165-179. [Link]

-

Pires, A. S., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(21), 6432. [Link]

-

Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519-525. [Link]

-

Espinel-Ingroff, A. (2018). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 4(4), 127. [Link]

-

Sambou, M., et al. (2021). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Plants, 10(9), 1851. [Link]

-

Tian, Q., et al. (2009). Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta. Hypertension, 53(5), 798-804. [Link]

-

Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(7), 1255-1265. [Link]

-

El-Kihel, L., et al. (2020). 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. Cellular and Molecular Life Sciences, 77(18), 3689-3705. [Link]

-

Pérez-Alvarez, M., et al. (2016). Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines. Molecules, 21(11), 1533. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

- 1. The Structural Diversity and Biological Activity of Steroid Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Tradecraft by Cholesterol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant sterols increased IL-6 and TNF-α secretion from macrophages, but to a lesser extent than cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis antimicrobial and antioxidant studies of new oximes of steroidal chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis, antimicrobial and cytotoxicity evaluation of new cholesterol congeners [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Neuroprotective Effects of Cholest-4-en-3-one, oxime on Motor Neuron Survival In Vitro

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Motor neuron diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), are characterized by the progressive loss of motor neurons, leading to devastating paralysis and eventual death. The development of therapeutic agents that can protect these vulnerable neuronal populations is a critical unmet need. Cholest-4-en-3-one, oxime, also known as Olesoxime or TRO19622, has emerged as a promising neuroprotective agent with demonstrated efficacy in preclinical models of motor neuron disease. This technical guide provides a comprehensive framework for the in vitro investigation of Cholest-4-en-3-one, oxime's effects on motor neuron survival. We will delve into the scientific rationale for its proposed mechanism of action, provide detailed, field-proven protocols for key experiments, and offer insights into data interpretation. This guide is designed to empower researchers to rigorously evaluate the therapeutic potential of this and similar compounds.

Introduction: The Scientific Rationale for Investigating Cholest-4-en-3-one, oxime

Cholest-4-en-3-one, oxime is a cholesterol-like small molecule that was identified through phenotypic screening for its ability to promote the survival of primary motor neurons in the absence of essential neurotrophic factors.[1][2] This observation immediately positioned it as a compound of interest for neurodegenerative diseases characterized by motor neuron loss.

The primary mechanism of action of Cholest-4-en-3-one, oxime is believed to be the modulation of the mitochondrial permeability transition pore (mPTP).[1][2] The mPTP is a non-specific channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as oxidative stress and calcium overload. Its opening leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death.

Cholest-4-en-3-one, oxime has been shown to interact with two key components of the mPTP complex: the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO), both located in the outer mitochondrial membrane. By binding to these proteins, it is hypothesized to stabilize the pore in a closed state, thereby preventing the catastrophic events that lead to apoptosis.

While the mitochondrial effects are well-documented, the involvement of canonical pro-survival signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, in the neuroprotective action of Cholest-4-en-3-one, oxime is less clear. Some studies suggest that its effects are independent of these pathways, while others hint at a potential late-phase activation of ERK signaling. A thorough in vitro investigation should therefore aim to not only confirm the mitochondrial mechanism but also to clarify the role, if any, of these crucial signaling cascades.

This guide will provide the necessary tools to dissect these mechanisms in a controlled in vitro setting.

Experimental Workflow: A Roadmap for Investigation

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of Cholest-4-en-3-one, oxime's neuroprotective effects on motor neurons.

Caption: A logical workflow for the in vitro study of Cholest-4-en-3-one, oxime.

Detailed Experimental Protocols

Primary Motor Neuron Culture from Embryonic Rodents

This protocol describes the isolation and culture of primary motor neurons from the spinal cords of embryonic day 14-15 (E14-15) rats.[3]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E14-15)

-

Leibovitz's L-15 medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA (0.25%)

-

DNase I

-